Hydroxynefazodone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5O3/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22/h2-5,7-10,19-20,32H,6,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGQYGXMUUBRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60913420 | |
| Record name | Hydroxynefazodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98159-82-1 | |
| Record name | Hydroxynefazodone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98159-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxynefazodone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098159821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxynefazodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYNEFAZODONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325402PVUU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Pathways and Enzymology of Hydroxynefazodone Formation and Further Metabolism
Enzymatic Systems Governing Hydroxynefazodone (B1247664) Biogenesis
The formation of this compound, a primary active metabolite of the antidepressant nefazodone (B1678010), is predominantly governed by the activity of specific enzyme systems within the body.
Cytochrome P450 Isozyme Contributions to this compound Production
The biotransformation of nefazodone to this compound is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being the principal isozyme involved. wikipedia.orgnih.govtandfonline.com Studies utilizing human liver microsomes and heterologously expressed human CYP enzymes have demonstrated that CYP3A4 is the main enzyme responsible for this metabolic conversion. nih.govnih.gov This is further supported by in vitro experiments where the formation of this compound was strongly inhibited by ketoconazole (B1673606) and troleandomycin, which are known and relatively specific inhibitors of CYP3A4. nih.gov
While CYP3A4 is the major contributor, it is important to note that the broader CYP3A subfamily, which also includes CYP3A5, plays a crucial role in the metabolism of a vast number of drugs. mdpi.com The metabolism of nefazodone is a clear example of the clinical significance of this enzyme subfamily. jwatch.org
Role of Non-P450 Enzymatic Pathways in this compound Formation
Current scientific literature primarily attributes the formation of this compound to the cytochrome P450 system, specifically CYP3A4. While other enzymatic pathways, such as those involving flavin-containing monooxygenases (FMOs) or other oxidoreductases, contribute to the metabolism of various xenobiotics, their direct role in the initial hydroxylation of nefazodone to form this compound has not been significantly documented. The metabolism of nefazodone is described as being extensively hepatic, involving N-dealkylation and both aliphatic and aromatic hydroxylation, processes characteristic of CYP enzyme activity. drugbank.com Further metabolism of nefazodone and its metabolites can involve conjugation reactions, such as glucuronidation and sulfation, which are mediated by non-P450 enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.gov However, these conjugation reactions typically occur after the initial formation of hydroxylated metabolites like this compound.
Subcellular Localization of this compound Biotransformation
The biotransformation of nefazodone into this compound primarily occurs within the liver. wikipedia.orgnih.gov The enzymes responsible for this metabolic conversion, particularly cytochrome P450 3A4, are predominantly located in the endoplasmic reticulum of hepatocytes, the main cells of the liver. nih.govnih.gov This subcellular localization is consistent with the general role of the liver in drug metabolism, where a high concentration of drug-metabolizing enzymes is found in the microsomes, which are vesicles formed from the endoplasmic reticulum upon cell homogenization. nih.govnih.gov Studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of nefazodone, confirming the central role of this subcellular compartment in the formation of this compound. nih.govnih.gov
Kinetic Characterization of Enzymes Involved in this compound Formation and Further Metabolism
The enzymatic conversion of nefazodone to this compound and the subsequent metabolism of this compound exhibit specific kinetic properties. Both nefazodone and its active metabolite, this compound, demonstrate nonlinear kinetics. fda.gov This means that as the dose increases, the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) increase more than proportionally. fda.gov This non-linearity is also observed with multiple dosing over time compared to a single dose. fda.gov
In vitro studies have been conducted to determine the kinetic parameters of the enzymes involved. For instance, studies using human liver microsomes have investigated the inhibitory potential of nefazodone and its metabolites on CYP isozymes. Nefazodone, this compound, and another metabolite, para-hydroxynefazodone, were found to be potent inhibitors of CYP3A4. nih.gov The inhibition constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor. In contrast, nefazodone and its metabolites are weak inhibitors of CYP2D6, with Ki values significantly higher than those of potent CYP2D6 inhibitors. nih.gov
The study of enzyme kinetics, often described by the Michaelis-Menten equation, helps in understanding the relationship between the rate of a reaction and the concentration of the substrate. adarshcollege.inwikipedia.orgstemed.site This framework is crucial for characterizing the efficiency of the enzymes metabolizing nefazodone and for predicting potential drug-drug interactions.
Metabolic Interconversions of this compound to Other Active Metabolites (e.g., Triazoledione (B1667160), m-Chlorophenylpiperazine)
This compound is not an end-product of metabolism but is further converted into other pharmacologically active metabolites. The primary pathways for the further metabolism of this compound lead to the formation of triazoledione and meta-chlorophenylpiperazine (m-CPP). wikipedia.orgnih.gov
The conversion of both nefazodone and this compound to triazoledione is also predominantly catalyzed by CYP3A4. nih.govtandfonline.com Triazoledione is a major metabolite, and due to its long elimination half-life of about 18 hours, its plasma levels can be 4 to 10 times higher than those of nefazodone itself at steady state. wikipedia.org
The formation of m-CPP from nefazodone is thought to be specifically mediated by another cytochrome P450 isozyme, CYP2D6. wikipedia.orgnih.gov While m-CPP is considered a minor metabolite in terms of plasma concentration (about 7% of nefazodone levels), it is pharmacologically active. wikipedia.orgfda.gov The further metabolism of m-CPP itself is also mediated by CYP2D6, leading to the formation of para-hydroxy-m-CPP. nih.govnih.gov
The complex interplay of these metabolic pathways, governed by different CYP isozymes, results in a dynamic profile of active compounds in the body following the administration of nefazodone.
Data Tables
Table 1: Key Enzymes in this compound Metabolism
| Compound | Metabolic Reaction | Primary Enzyme(s) |
| Nefazodone | Formation of this compound | CYP3A4 wikipedia.orgnih.govtandfonline.com |
| Nefazodone | Formation of Triazoledione | CYP3A4 nih.govtandfonline.com |
| This compound | Formation of Triazoledione | CYP3A4 nih.gov |
| Nefazodone | Formation of m-Chlorophenylpiperazine | CYP2D6 wikipedia.orgnih.gov |
| m-Chlorophenylpiperazine | Formation of p-Hydroxy-m-CPP | CYP2D6 nih.govnih.gov |
Table 2: Pharmacokinetic Parameters of Nefazodone and its Major Metabolites
| Compound | Elimination Half-life (hours) | Relative Steady-State Plasma Levels (Compared to Nefazodone) |
| Nefazodone | 2–4 wikipedia.org | 1 |
| This compound | 1.5–4 wikipedia.org | ~0.4 wikipedia.org |
| Triazoledione | ~18 wikipedia.org | 4–10 wikipedia.org |
| m-Chlorophenylpiperazine (m-CPP) | 4–8 wikipedia.org | ~0.07 wikipedia.org |
Molecular and Cellular Pharmacodynamics of Hydroxynefazodone in Vitro
Ligand-Receptor Interaction Profiles of Hydroxynefazodone (B1247664)
This compound exhibits a distinct binding profile, interacting with several classes of neurotransmitter receptors. Its activity is most pronounced at serotonergic and adrenergic receptors.
Serotonin (B10506) Receptor Subtype Affinities and Functional Modulation (e.g., 5-HT2A, 5-HT2C)
This compound demonstrates a high affinity for the serotonin 5-HT2A receptor, where it functions as a potent antagonist. jiomnepal.edu.npresearchgate.net This action is a key component of its pharmacological activity. In vitro studies have shown that this compound produces a 50% inhibition of 5-HT2A receptors at a concentration of 34 nM. jiomnepal.edu.np The blockade of 5-HT2A receptors is a mechanism shared with its parent compound, nefazodone (B1678010), and is believed to contribute to its therapeutic effects. drugbank.comwikipedia.org Antagonism at 5-HT2A receptors can modulate downstream signaling pathways, influencing neuronal activity and neurotransmitter release. wikipedia.org
While nefazodone is known to be an antagonist of the 5-HT2C receptor, specific binding affinity data (Ki) for this compound at this receptor subtype are not prominently detailed in the available research. wikipedia.orgresearchgate.net However, like its parent compound, this compound's profile as a 5-HT2 antagonist suggests it likely has an inhibitory role at 5-HT2C receptors as well. researchgate.netresearchgate.net 5-HT2C receptor antagonism is known to stimulate dopamine (B1211576) and norepinephrine (B1679862) release in certain brain regions. researchgate.net
Table 1: this compound Affinity for Serotonin Receptor Subtypes This table is interactive. Click on the headers to sort the data.
| Receptor Subtype | Binding Affinity (IC50 in nM) | Functional Modulation |
|---|
Adrenergic Receptor Subtype Interactions and Functional Modulation
This compound interacts with adrenergic receptors (adrenoceptors), though its affinity for these sites is generally lower than for the 5-HT2A receptor. google.com Patent literature for R-hydroxynefazodone indicates that it is relatively inactive with respect to alpha-receptor binding. google.com Comprehensive binding profiles of antidepressant metabolites have shown that nefazodone and its metabolites, including this compound, possess some affinity for human alpha-1 and alpha-2 adrenoceptors. nih.gov
The antagonism of alpha-1 adrenergic receptors is a property of the parent drug nefazodone that is associated with effects like sedation and postural hypotension. drugbank.com The lower relative affinity of this compound for these receptors suggests it may contribute less to such side effects. google.com The functional modulation at alpha-2 adrenoceptors, which act as presynaptic autoreceptors to inhibit norepinephrine release, is also considered weak. nih.govnih.gov
Table 2: this compound Affinity for Adrenergic Receptor Subtypes This table is interactive. Click on the headers to sort the data.
| Receptor Subtype | Binding Affinity | Functional Modulation |
|---|---|---|
| Alpha-1 Adrenergic | Low google.com | Antagonist nih.gov |
Other Neurotransmitter Receptor Interactions
The interaction of this compound with other major neurotransmitter systems, such as the dopaminergic and cholinergic systems, is minimal. Research indicates that this compound has a low affinity for dopamine D2 receptors and muscarinic cholinergic receptors. google.comgoogle.com This low affinity means it is unlikely to cause significant dopaminergic or anticholinergic side effects, a profile consistent with its parent compound, nefazodone. google.comoup.com
Neurotransmitter Transporter Interactions and Inhibition Kinetics
In addition to its receptor-blocking properties, this compound also functions as an inhibitor of key monoamine transporters.
Serotonin Transporter (SERT) Inhibition by this compound
This compound is an inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. jiomnepal.edu.npresearchgate.net In vitro studies have determined its IC50 value—the concentration required to inhibit 50% of serotonin reuptake—to be 165 nM. jiomnepal.edu.np This potency is considered equipotent to its parent compound, nefazodone. researchgate.net By blocking SERT, this compound increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.
Norepinephrine Transporter (NET) Inhibition by this compound
This compound also inhibits the norepinephrine transporter (NET), although this action is moderate. jiomnepal.edu.npresearchgate.net It is considered to be an equipotent norepinephrine reuptake inhibitor when compared to nefazodone. researchgate.net The inhibition of NET leads to increased levels of norepinephrine in the synapse. The dual inhibition of both SERT and NET classifies this compound, like its parent drug, as a serotonin-norepinephrine reuptake inhibitor (SNRI). jiomnepal.edu.np
Table 3: this compound Inhibition of Neurotransmitter Transporters This table is interactive. Click on the headers to sort the data.
| Transporter | Inhibition Potency (IC50 in nM) |
|---|---|
| Serotonin Transporter (SERT) | 165 jiomnepal.edu.np |
Dopamine Transporter (DAT) Modulation
This compound is a primary and pharmacologically active metabolite of the antidepressant nefazodone. wikipedia.org The pharmacodynamic profile of this compound is understood to be very similar to that of its parent compound. wikipedia.org Nefazodone itself exhibits a low but significant affinity for the dopamine transporter (DAT), contributing to its profile as a weak serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI). wikipedia.org This interaction with DAT is characterized by the inhibition of dopamine reuptake from the synaptic cleft back into the presynaptic neuron. wikipedia.org
Table 1: In Vitro Binding Affinities (Ki, nM) of Parent Compound Nefazodone This table displays data for the parent compound, nefazodone, to provide context for the pharmacodynamic profile of its active metabolite, this compound.
| Target | Ki (nM) |
|---|---|
| Dopamine Transporter (DAT) | Low but significant affinity wikipedia.org |
| Serotonin 5-HT2A Receptor | Potent Antagonist wikipedia.orgdrugs.com |
| Alpha-1 Adrenergic Receptor | High Affinity wikipedia.orgdrugs.com |
| Serotonin Transporter (SERT) | Low but significant affinity wikipedia.org |
| Norepinephrine Transporter (NET) | Low but significant affinity wikipedia.orgdrugs.com |
Enzymatic Inhibition and Activation Profiles of this compound (e.g., CYP3A4 inhibition)
This compound is deeply integrated into the metabolic pathways governed by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4. The formation of this compound from its parent compound, nefazodone, is catalyzed principally by the CYP3A4 isoenzyme in the liver. nih.govgoogle.com
Table 2: Enzymatic Profile of this compound
| Enzyme | Role | Description |
|---|---|---|
| CYP3A4 | Substrate | This compound is a major metabolite of nefazodone, formed via CYP3A4-mediated hydroxylation. nih.govgoogle.com |
| CYP3A4 | Inhibitor | This compound, along with nefazodone, inhibits the activity of the CYP3A4 enzyme. nih.govoup.comunibo.it |
Intracellular Signaling Cascade Modulation by this compound
The modulation of intracellular signaling cascades by this compound is primarily understood through the lens of its activity as a potent serotonin 5-HT2A receptor antagonist, a property it shares with nefazodone. wikipedia.orgontosight.ai The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that typically signals through the Gq/G11 pathway. Antagonism of this receptor by this compound would inhibit the downstream activation of phospholipase C (PLC). This, in turn, would suppress the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby downregulating intracellular calcium release and protein kinase C (PKC) activation that are normally stimulated by 5-HT2A agonists.
Analytical Methodologies for Hydroxynefazodone Quantification and Identification in Research Matrices
Chromatographic Techniques for Hydroxynefazodone (B1247664) Separation and Quantification
Chromatography is a fundamental technique for isolating this compound from its parent compound, nefazodone (B1678010), and other related metabolites found in biological samples. This separation is crucial for accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the predominant chromatographic technique for the analysis of this compound. nih.gov Several HPLC methods have been developed, often for the simultaneous determination of nefazodone and its metabolites, including this compound, m-chlorophenylpiperazine (mCPP), and the triazole-dione metabolite. nih.govnih.gov
A key aspect of these methods is the use of reversed-phase columns, such as the BDS Hypersil C18 and Luna C8 columns. nih.govnih.govnih.gov The separation is typically achieved under isocratic conditions, meaning the composition of the mobile phase remains constant throughout the run. nih.govnih.gov The mobile phase commonly consists of a mixture of an aqueous buffer, like 10 mM ammonium (B1175870) formate (B1220265) (pH 4.0), and an organic solvent, such as acetonitrile (B52724). nih.govnih.gov A typical ratio for the mobile phase is 55:45 (v/v) of the ammonium formate buffer and acetonitrile, respectively. nih.govnih.gov Detection was historically performed using ultraviolet (UV) detectors, but modern methods overwhelmingly favor coupling HPLC with mass spectrometry for enhanced sensitivity and specificity. nih.gov
One validated HPLC method for nefazodone and its metabolites, including this compound, demonstrated a linear range of 10-1000 ng/ml with a limit of detection of 5 ng/ml for this compound. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Column | BDS Hypersil C18; Luna C8 | nih.govnih.govnih.gov |
| Mobile Phase | 10 mM Ammonium Formate (pH 4.0) and Acetonitrile (55:45, v/v) | nih.govnih.gov |
| Flow Rate | 0.3 ml/min | nih.govnih.gov |
| Detection | UV; Mass Spectrometry (MS) | nih.govnih.gov |
| Internal Standard | Trazodone (B27368); Deuterated analogs (d7-hydroxynefazodone) | nih.govnih.govnih.gov |
While HPLC is more common, novel analytical methods have also been developed using Gas Chromatography (GC) for the detection of nefazodone and its metabolites. ualberta.ca GC is a powerful technique for separating volatile compounds. phenomenex.com For analysis by GC, non-volatile compounds like this compound typically require a derivatization step to increase their volatility and thermal stability. nih.gov Although specific applications detailing the derivatization and analysis of this compound by GC are not extensively documented in recent literature, the technique remains a potential alternative for its analysis. ualberta.ca
High-Performance Liquid Chromatography (HPLC) Methodologies
Spectrometric Detection and Characterization of this compound
Spectrometric techniques are indispensable for both the sensitive detection required for quantification and the detailed structural analysis needed for unequivocal identification of metabolites.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is the gold standard for the quantification of this compound in biological matrices like human plasma. nih.govnih.govnih.gov These methods are noted for their high sensitivity, selectivity, and accuracy. nih.gov
In these assays, detection is often performed using positive ion electrospray ionization (ESI). nih.gov The mass spectrometer is programmed to monitor specific mass-to-charge ratios (m/z) for each compound of interest. For this compound, the protonated molecule [M+H]⁺ is typically monitored at m/z 486.2. nih.govnih.gov The use of stable isotope-labeled internal standards, such as d7-hydroxynefazodone (m/z 493.3), is a common practice to ensure high accuracy and precision in quantification. nih.govnih.govveeprho.com
LC-MS/MS methods provide even greater specificity through the monitoring of specific fragmentation patterns (product ions) generated from the parent ion in the collision cell of a triple quadrupole mass spectrometer. For instance, a high-throughput LC-MS/MS method was developed for the simultaneous quantitation of nefazodone and its metabolites, including this compound, with a total analysis run time of just 2 minutes per sample. nih.gov This method achieved a quantification range of 2.0 to 500 ng/ml for this compound in human plasma. nih.gov
| Analyte | Monitored Ion (m/z) | Reference |
|---|---|---|
| This compound (OH-NEF) | 486.2 | nih.govnih.gov |
| d7-Hydroxynefazodone (d7-OH-NEF) | 493.3 | nih.gov |
| Nefazodone (NEF) | 470.4 | nih.govnih.gov |
| m-chlorophenylpiperazine (mCPP) | 197.0 | nih.govnih.gov |
| Triazole-dione | 458.0 / 458.1 | nih.govnih.gov |
| Trazodone (Internal Standard) | 372.0 | nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of chemical compounds. oxinst.com While LC-MS/MS is proficient at identifying metabolites based on mass, NMR provides detailed information about the connectivity of atoms within a molecule, which is crucial for confirming proposed structures. oxinst.comnih.gov In the context of nefazodone metabolism research, NMR has been used in conjunction with tandem mass spectrometry to identify the structure of the triazoledione (B1667160) metabolite of nefazodone, which was isolated from human plasma and human liver S9 incubations. nih.gov The application of NMR was essential for the unequivocal characterization of this related metabolite, showcasing its importance in the broader study of nefazodone's metabolic pathways. nih.gov
Mass Spectrometry (MS) Approaches for Identification and Quantification (e.g., LC-MS/MS)
Sample Preparation Strategies for this compound Research Analysis
Effective sample preparation is a critical first step in the analytical workflow to remove interfering substances from the biological matrix and concentrate the analyte of interest. mdpi.comdiva-portal.org For this compound analysis in plasma, several strategies are employed. nih.govnih.govnih.gov
One common approach is a combination of protein precipitation and liquid-liquid extraction (LLE). nih.gov In this method, plasma proteins are first precipitated using a solvent like acetonitrile. nih.govnih.gov Following centrifugation, the supernatant is then subjected to LLE, where the analytes are extracted from the aqueous phase into an immiscible organic solvent, such as methylene (B1212753) chloride. nih.gov The organic layer is then evaporated, and the residue is reconstituted in a solvent compatible with the HPLC mobile phase for injection. nih.gov This combined method has shown extraction recoveries ranging from 67.3% to 86.5% for this compound and related metabolites. nih.gov A simpler protein precipitation method, using only acetonitrile, has also been successfully validated. nih.gov
Solid-phase extraction (SPE) is another widely used technique for sample cleanup and concentration. wikipedia.org It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. wikipedia.orgepa.gov Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. epa.gov
More advanced, high-throughput methods utilize on-line extraction coupled directly to the LC-MS/MS system. nih.gov For example, a direct-injection method for this compound analysis uses an Oasis HLB column as an on-line extraction column. nih.gov Plasma samples, after the addition of an internal standard and centrifugation, are injected directly. The system automatically washes away matrix components before eluting the retained analytes from the extraction column onto the analytical column for separation and detection. nih.gov
| Technique | Procedure Summary | Reference |
|---|---|---|
| Protein Precipitation & Liquid-Liquid Extraction | Plasma precipitated with acetonitrile, followed by extraction of the supernatant with methylene chloride. | nih.gov |
| Protein Precipitation | Plasma (0.1 mL) precipitated with acetonitrile (0.1 mL) and vortexed. Supernatant is mixed with ammonium formate buffer before injection. | nih.gov |
| On-line Solid-Phase Extraction | Plasma with internal standard is centrifuged and injected directly onto an extraction column (e.g., Oasis HLB) coupled to the LC-MS/MS system. | nih.gov |
Method Validation Parameters for Research-Oriented this compound Assays
The validation of analytical methods is a critical process in drug development and research to ensure the reliability, accuracy, and robustness of the data generated. jrespharm.com For research-oriented assays of this compound, the active metabolite of nefazodone, rigorous validation of quantification and identification methods is paramount. tandfonline.com This process involves establishing a series of performance characteristics to demonstrate that the analytical method is suitable for its intended purpose. ashdin.combiopharminternational.com The validation parameters for this compound assays are typically established in accordance with international guidelines and are crucial for the accurate assessment of its pharmacokinetic and metabolic profiles in various research matrices. jrespharm.com
Key validation parameters for research-oriented this compound assays include specificity, linearity, accuracy, precision, and the limits of detection and quantification. These parameters ensure that the method can reliably measure this compound concentrations in complex biological samples. uab.eduscielo.br
A high-performance liquid chromatographic (HPLC) method has been developed for the simultaneous determination of nefazodone and its active metabolites, including this compound, in human plasma and breast milk. nih.gov This method utilized a C18 column for chromatographic separation and UV detection at 205 nm, with trazodone serving as an internal standard. nih.gov The assay was validated for each analyte in the concentration range of 200 to 1200 ng/ml. nih.gov
Another study established a fully automated, robotic high-performance liquid chromatographic method for the determination of nefazodone and its metabolites in human plasma. nih.gov This method employed ultraviolet detection and had a linear range of 10-1000 ng/ml for this compound. nih.gov The limit of detection for this compound was reported to be 5 ng/ml. nih.gov
Furthermore, a rapid and sensitive liquid chromatography-mass spectrometry (LC-MS) assay was developed and validated for the simultaneous determination of nefazodone, this compound, and other metabolites in human plasma. nih.gov This method demonstrated excellent performance with a lower limit of quantitation for each analyte. nih.gov The intra-assay and inter-assay precisions were within 10.5% relative standard deviation, and the mean predicted quality control concentrations deviated by less than 14.3% from the nominal values. nih.gov The extraction recovery for the various analytes ranged from 79.2% to 109.1%. nih.gov
The following data tables summarize the method validation parameters from published research on this compound assays.
Table 1: Linearity and Range of Selected Analytical Methods for this compound
| Analytical Method | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r) | Reference |
| HPLC-UV | Human Plasma, Breast Milk | 200 - 1200 | Not explicitly stated, but validated within this range. | nih.gov |
| HPLC-UV | Human Plasma | 10 - 1000 | ≥ 0.996 | nih.gov |
Table 2: Precision and Accuracy of a Validated LC-MS Assay for this compound
| Parameter | Value | Reference |
| Intra-assay Precision (%RSD) | ≤ 10.5% | nih.gov |
| Inter-assay Precision (%RSD) | ≤ 10.5% | nih.gov |
| Accuracy (Mean Predicted QC Concentration Deviation) | < 14.3% | nih.gov |
| Extraction Recovery | 79.2% - 109.1% | nih.gov |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| HPLC-UV | Human Plasma | 5 | Not explicitly stated | nih.gov |
| LC-MS | Human Plasma | Not explicitly stated | The lowest standard concentration was the lower limit of quantitation. | nih.gov |
Comparative Pharmacological Profiling of Hydroxynefazodone
Comparative Receptor Binding and Functional Assays: Hydroxynefazodone (B1247664) versus Nefazodone (B1678010) and Other Metabolites
This compound possesses a pharmacological profile that is qualitatively and quantitatively similar to its parent compound, nefazodone. fda.gov Both compounds exhibit a primary mechanism of action characterized by potent antagonism of the serotonin (B10506) 5-HT2A receptor. jiomnepal.edu.nptandfonline.com In vitro studies confirm that this compound has a high affinity for 5-HT2A receptors, in some cases showing slightly greater potency than nefazodone itself. jiomnepal.edu.np For instance, one study reported an IC50 value (the concentration required to inhibit 50% of binding) for this compound at 5-HT2A receptors of 34 nM, compared to 52 nM for nefazodone. jiomnepal.edu.np
Both nefazodone and this compound are also antagonists at the 5-HT2C receptor. tandfonline.comtandfonline.com This dual antagonism at 5-HT2A and 5-HT2C receptors is a defining characteristic of their shared pharmacological profile. tandfonline.com The metabolite triazoledione (B1667160) also inhibits the 5-HT2A receptor, though with only 15% to 30% of the potency of nefazodone. tandfonline.com In contrast, the metabolite m-chlorophenylpiperazine (mCPP) has a much lower affinity for the 5-HT2A receptor. jiomnepal.edu.np
Table 1: Comparative Receptor Binding Affinity (IC50 nM) of Nefazodone and Metabolites This table presents the concentration of the compound required to cause 50% inhibition of binding to the specified receptor. A lower value indicates a higher affinity.
| Compound | 5-HT2A Receptor (IC50 nM) | 5-HT2B Receptor (IC50 nM) |
|---|---|---|
| Nefazodone | 52 jiomnepal.edu.np | 1030 jiomnepal.edu.np |
| This compound | 34 jiomnepal.edu.np | 589 jiomnepal.edu.np |
| m-chlorophenylpiperazine (mCPP) | 433 jiomnepal.edu.np | Data Not Available |
| Triazoledione | ~173-347 (Est. from potency) tandfonline.com | Data Not Available |
Comparative Neurotransmitter Transporter Modulation: this compound versus Related Compounds
In addition to receptor antagonism, nefazodone and this compound are inhibitors of serotonin (5-HT) and norepinephrine (B1679862) (NE) reuptake. psychiatrist.comnih.gov Multiple studies have established that nefazodone and its active metabolite, this compound, are equipotent as inhibitors of both serotonin and norepinephrine transporters. researchgate.netnih.gov This dual reuptake inhibition is a key component of their mechanism of action, complementing their 5-HT2 receptor blockade. nih.gov
The potency for serotonin reuptake inhibition is comparable between the parent drug and its hydroxylated metabolite. jiomnepal.edu.np One analysis reported an IC50 value for nefazodone's inhibition of 5-HT reuptake as 181 nM, with this compound showing a similar value of 165 nM. jiomnepal.edu.np The triazoledione metabolite, however, does not significantly block the reuptake of serotonin. tandfonline.comtandfonline.com The metabolite mCPP is primarily metabolized by the enzyme CYP2D6, while the clearance of nefazodone and this compound appears to be independent of this pathway. tandfonline.com
Table 2: Comparative Serotonin Transporter Inhibition (IC50 nM) This table presents the concentration of the compound required to inhibit 50% of serotonin reuptake. A lower value indicates higher potency.
| Compound | 5-HT Reuptake Inhibition (IC50 nM) |
|---|---|
| Nefazodone | 181 jiomnepal.edu.np |
| This compound | 165 jiomnepal.edu.np |
Differential Enzymatic Interactions of this compound and Analogous Structures
The metabolism of nefazodone is heavily dependent on the cytochrome P450 enzyme system, specifically the CYP3A4 isoenzyme. wikipedia.orgfda.gov In vitro studies using human liver microsomes have demonstrated that CYP3A4 is the primary enzyme responsible for the metabolic conversion of nefazodone into its main metabolites, including this compound. fda.govnih.gov
A critical aspect of nefazodone's pharmacology is its role as a potent inhibitor of the same enzyme that metabolizes it, CYP3A4. tandfonline.comfda.gov This inhibitory action extends to its hydroxylated metabolites. Studies have confirmed that nefazodone, this compound, and para-hydroxynefazodone are all strong inhibitors of CYP3A4. nih.gov Their inhibitory potency is greater than that of other antidepressants like norfluoxetine (B159337) and fluvoxamine. nih.gov In contrast, the triazoledione metabolite and mCPP exhibit weak to negligible inhibitory effects on CYP3A4. nih.govjpma.org.pk This potent inhibition of CYP3A4 by both the parent drug and its active hydroxylated metabolite is a key factor in potential drug-drug interactions. fda.gov
While nefazodone and this compound are primarily associated with CYP3A4, the metabolite mCPP is cleared by a different enzyme, CYP2D6. tandfonline.comnih.gov Nefazodone and this compound are considered very weak inhibitors of CYP2D6. jpma.org.pk
Structure-Activity Relationship (SAR) Studies for this compound and Related Analogs
The structure-activity relationship (SAR) for nefazodone and its analogs centers on the phenylpiperazine scaffold, a common feature in many centrally-acting agents. jetir.org The arylpiperazine moiety is a key pharmacophoric fragment that confers affinity for serotonergic and adrenergic receptors. jetir.org For phenylpiperazine derivatives, substitutions on the phenyl ring can significantly modulate receptor affinity and selectivity. mdpi.com For example, the presence of electronegative groups like chlorine on the phenyl ring is often associated with potent activity and the ability to cross the blood-brain barrier. jetir.org
The core structure of nefazodone combines this critical phenylpiperazine group with a unique triazolone ring system, connected by a propyl linker. This combination is responsible for its dual action as a potent 5-HT2A antagonist and a serotonin reuptake inhibitor. wikipedia.orgpsychiatrist.com
The defining structural difference between nefazodone and this compound is the addition of a hydroxyl (-OH) group on the alkyl chain. This modification, an aliphatic hydroxylation, results in a metabolite that retains a remarkably similar pharmacological profile to the parent compound. tandfonline.com Both are equipotent 5-HT and norepinephrine reuptake inhibitors and potent 5-HT2 receptor antagonists. researchgate.netnih.gov This indicates that the addition of the hydroxyl group does not fundamentally alter the key interactions with the receptor binding pockets or transporter proteins. The core phenylpiperazine and triazolone structures remain the primary determinants of activity. General SAR principles suggest that adding a polar hydroxyl group can influence a molecule's physicochemical properties, such as solubility and potential for hydrogen bonding, without disrupting the essential pharmacophore responsible for its primary biological targets.
Theoretical and Computational Approaches in Hydroxynefazodone Research
Molecular Docking Simulations of Hydroxynefazodone (B1247664) with Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein, to form a stable complex. ebi-edu.comgithub.io This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand at the atomic level. ebi-edu.com
In the context of this compound, molecular docking simulations are employed to investigate its interactions with various target proteins. The process involves preparing the 3D structures of both this compound (the ligand) and the target protein (the receptor). github.io The protein structure is often obtained from databases like the Protein Data Bank (PDB), while the ligand's structure can be generated using chemical drawing software. github.io The docking process then systematically samples different conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose. unair.ac.id A lower binding energy generally indicates a more stable and favorable interaction. unair.ac.id
While specific docking studies detailing the binding of this compound to its primary targets are proprietary to pharmaceutical research, the general methodology would involve docking it into the binding sites of receptors such as serotonin (B10506) and norepinephrine (B1679862) transporters, as well as 5-HT2A receptors, to elucidate the structural basis of its multimodal action. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for its binding affinity and selectivity.
Molecular Dynamics Simulations for this compound-Receptor Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. researchgate.net Unlike the static picture provided by molecular docking, MD simulations account for the flexibility of both the protein and the ligand, offering a more realistic representation of the biological environment. nih.gov These simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability and conformational changes of the complex. researchgate.net
For a this compound-receptor complex, an MD simulation would typically start with the best-docked pose obtained from molecular docking. nih.gov The complex is then placed in a simulated environment, often a box of water molecules with ions to mimic physiological conditions. nih.gov The simulation then proceeds for a set period, often in the nanosecond to microsecond range, tracking the movements of every atom. frontiersin.org
Analysis of the MD trajectory can reveal important information about the stability of the ligand's binding mode. Key parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to assess conformational stability. unair.ac.id A stable RMSD suggests that the ligand remains securely bound in the active site. frontierspartnerships.org Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid during the interaction. unair.ac.id MD simulations are crucial for validating docking results and for gaining a deeper understanding of the dynamic nature of the drug-receptor interaction. unair.ac.idresearchgate.net
In Silico Prediction of this compound Metabolic Pathways
Various computational approaches exist for predicting drug metabolism. Some are rule-based, relying on known biotransformation reactions catalyzed by major drug-metabolizing enzymes like the Cytochrome P450 (CYP) family. nih.gov Others employ machine learning or deep learning models trained on large datasets of known metabolic transformations. nih.gov These models can predict the likelihood of different metabolic reactions occurring at various positions on the drug molecule. For this compound, such predictions could highlight further hydroxylation, N-dealkylation, or glucuronidation pathways. While specific in silico predictions for this compound are found in proprietary research, the methodologies can anticipate metabolites formed through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. verisimlife.comfrontiersin.org The goal of these predictions is to provide a comprehensive overview of the potential metabolic pathways, which can then be confirmed through experimental studies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives and to guide the design of more effective therapeutic agents. jocpr.com
To develop a QSAR model for this compound derivatives, a dataset of compounds with known biological activities (e.g., binding affinity for a specific receptor) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. jocpr.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates the descriptors with the biological activity.
The resulting QSAR model can be represented by an equation like: Biological Activity = c0 + c1D1 + c2D2 + ... where D1, D2, etc., are the molecular descriptors, and c1, c2, etc., are their coefficients, indicating their relative importance. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²) and the results of internal and external validation procedures. A robust QSAR model can be a powerful tool for the virtual screening of new this compound derivatives, helping to prioritize the synthesis and testing of compounds with the highest predicted activity. nih.gov
Future Directions and Emerging Research Avenues on Hydroxynefazodone
Elucidating Novel Pharmacological Targets and Mechanisms for Hydroxynefazodone (B1247664)
This compound, a significant metabolite of nefazodone (B1678010), exhibits a pharmacological profile largely similar to its parent compound. jiomnepal.edu.npliverpool.ac.uk It possesses a strong affinity for the 5-HT2A receptor and also acts as an antagonist. jiomnepal.edu.np The affinity of this compound for the serotonin (B10506) reuptake site is comparable to that of nefazodone itself. liverpool.ac.uk However, the exploration of novel targets beyond these well-established mechanisms is an active area of investigation.
Recent research has highlighted the importance of intracellular 5-HT2A receptors in the actions of certain serotonergic compounds. mdpi.com These receptors, located within the neuron, are accessible to lipophilic molecules that can cross the cell membrane. mdpi.com Given the structural characteristics of this compound, investigating its potential interaction with this intracellular receptor pool could reveal novel aspects of its mechanism of action. ontosight.ai The stimulation of these intracellular receptors has been linked to neuroplasticity, a key process in the therapeutic effects of antidepressants. mdpi.com
Furthermore, the broader pharmacological landscape of nefazodone includes interactions with other receptors, albeit with lower affinity. Nefazodone antagonizes alpha(1)-adrenergic receptors and has some affinity for the 5-HT1A receptor. drugbank.comwikipedia.org Investigating whether this compound shares or differs in its affinity for these and other receptors could provide a more nuanced understanding of its effects. The potential for synergistic interactions between 5-HT2A receptor blockade and the modulation of other serotonin receptors, such as 5-HT1A and 5-HT2C, is another area of interest that may apply to this compound. researchgate.netresearchgate.net
Untargeted metabolomics studies have revealed that nefazodone can impact cellular energy metabolism by inhibiting both mitochondrial respiration and glycolysis. doi.orgresearchgate.net This dual inhibitory effect on ATP production represents a novel mechanistic insight. doi.org Future research should explore whether this compound shares these effects on cellular bioenergetics, which could have implications for its pharmacological and toxicological profiles.
Table 1: Known and Potential Pharmacological Targets of this compound
| Target | Known/Potential | Mechanism of Action | Potential Significance |
| Serotonin 5-HT2A Receptor | Known | Potent Antagonist | Primary mechanism for antidepressant and anxiolytic effects. drugbank.comjiomnepal.edu.np |
| Serotonin Transporter (SERT) | Known | Weak Inhibitor | Contributes to increased synaptic serotonin levels. drugbank.com |
| Norepinephrine (B1679862) Transporter (NET) | Known | Weak Inhibitor | Contributes to increased synaptic norepinephrine levels. drugbank.com |
| Intracellular 5-HT2A Receptors | Potential | Agonist/Antagonist | May induce neuroplasticity. mdpi.com |
| Alpha(1)-Adrenergic Receptor | Potential | Antagonist | May contribute to sedative and cardiovascular effects. drugbank.com |
| Cellular Energy Metabolism | Potential | Inhibition of Oxidative Phosphorylation and Glycolysis | May influence cellular function and toxicity. doi.org |
Advanced Spectroscopic and Imaging Techniques in this compound Research
The detailed characterization of this compound's structure, function, and distribution within biological systems relies heavily on the application of advanced analytical techniques. Spectroscopic and imaging methods are indispensable tools for elucidating its molecular properties and observing its behavior in vitro and in vivo.
Spectroscopic Techniques:
Spectroscopy plays a crucial role in the identification, quantification, and structural analysis of this compound and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and dynamics of this compound, confirming its chemical identity and elucidating its conformation. numberanalytics.com
Mass Spectrometry (MS): Coupled with separation techniques like liquid chromatography (LC-MS), MS is essential for identifying and quantifying this compound and its metabolites in biological matrices such as plasma and urine. unimelb.edu.aunih.gov High-resolution MS can provide precise molecular weight and fragmentation patterns, aiding in the structural elucidation of novel metabolites.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can probe the chemical bonds and functional groups within the this compound molecule, offering insights into its structure and interactions. numberanalytics.comimperial.ac.uk
UV-Visible Spectroscopy: Commonly used for the quantitative analysis of this compound in various formulations and biological samples.
Table 2: Application of Spectroscopic Techniques in this compound Research
| Technique | Application | Information Gained |
| NMR Spectroscopy | Structural Elucidation | Detailed molecular structure, conformation, and dynamics. numberanalytics.com |
| LC-MS | Metabolite Identification and Quantification | Separation, identification, and quantification of this compound and its metabolites in biological fluids. unimelb.edu.au |
| IR/Raman Spectroscopy | Structural Analysis | Information on functional groups and molecular vibrations. imperial.ac.uk |
| UV-Visible Spectroscopy | Quantitative Analysis | Concentration measurement in various samples. |
Imaging Techniques:
Molecular imaging techniques offer the potential to visualize and quantify the distribution of this compound and its engagement with pharmacological targets within the living brain.
Positron Emission Tomography (PET): PET is a powerful in vivo imaging technique that can be used to study the pharmacokinetics and pharmacodynamics of drugs. tandfonline.comuni-tuebingen.de By labeling a molecule with a positron-emitting radionuclide, it is possible to track its distribution and binding to specific receptors or transporters in the brain. uni-tuebingen.de Developing a suitable radioligand for this compound or its targets could provide invaluable information on its brain penetration and receptor occupancy in real-time. tandfonline.com
Single Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT is another nuclear imaging modality that can be used for in vivo drug studies. tandfonline.com
Advanced Microscopy Techniques: Techniques like confocal fluorescence microscopy and atomic force microscopy can be used in in vitro settings to visualize the subcellular localization of this compound or its effects on cellular morphology. imperial.ac.uk
The development and application of these advanced spectroscopic and imaging tools will be instrumental in deepening our understanding of this compound's pharmacology, from the molecular level to its actions within the complex environment of the living organism.
Integration of Omics Technologies in this compound Biotransformation Studies
The biotransformation of this compound is a complex process involving multiple enzymatic pathways, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to unraveling the intricacies of its metabolism and identifying factors that contribute to inter-individual variability in drug response. researchgate.netfrontiersin.orgfrontlinegenomics.com
Genomics and Transcriptomics:
Genomics: Focuses on variations in the genes encoding drug-metabolizing enzymes and transporters. researchgate.netfrontlinegenomics.com Polymorphisms in the CYP3A4 gene, the primary enzyme responsible for nefazodone and this compound metabolism, can significantly influence their clearance and exposure. nih.govnih.gov Genomic analyses can identify individuals who may be "poor," "intermediate," or "extensive" metabolizers, providing a basis for personalized medicine approaches.
Transcriptomics: Examines changes in gene expression (RNA levels) in response to drug exposure. researchgate.netfrontlinegenomics.com Studies can reveal how this compound may induce or inhibit the expression of various CYP enzymes and other genes involved in drug disposition and cellular stress responses.
Proteomics and Metabolomics:
Proteomics: Investigates the entire complement of proteins in a cell or tissue. researchgate.netfrontiersin.org This can be used to directly measure the levels and activity of drug-metabolizing enzymes, providing a more direct link between genotype and phenotype than genomics alone. frontiersin.org
Metabolomics: Provides a comprehensive profile of all small-molecule metabolites in a biological system. doi.orgresearchgate.net Untargeted metabolomics has already been employed to uncover novel effects of nefazodone on cellular metabolism, such as the inhibition of anaerobic glycolysis. doi.orgresearchgate.net Applying this technology to this compound can help to identify novel metabolic pathways, characterize the full spectrum of its metabolites, and uncover potential biomarkers of exposure or effect. researchgate.nethmdb.ca
Table 3: Application of Omics Technologies in this compound Research
| Omics Technology | Application | Potential Insights |
| Genomics | Identification of genetic polymorphisms in drug-metabolizing enzymes (e.g., CYP3A4). nih.govnih.gov | Prediction of metabolic phenotype and potential for altered drug response. |
| Transcriptomics | Analysis of changes in gene expression following drug exposure. researchgate.net | Understanding of enzyme induction/inhibition and off-target effects. |
| Proteomics | Quantification of drug-metabolizing enzyme levels and activity. frontiersin.org | Direct assessment of metabolic capacity. |
| Metabolomics | Comprehensive profiling of endogenous and drug-related metabolites. doi.orghmdb.ca | Discovery of novel metabolic pathways, identification of biomarkers, and understanding of systemic effects. |
By integrating data from these different omics platforms, a more holistic and dynamic picture of this compound's biotransformation can be constructed. mdpi.com This multi-omics approach is crucial for understanding the complex interplay between genetic predisposition, environmental factors, and drug-induced metabolic changes, ultimately paving the way for more precise and effective therapeutic strategies. mdpi.com
Development of Novel In Vitro Systems for this compound Pharmacological and Metabolic Evaluation
Traditional two-dimensional (2D) cell culture models often fail to accurately replicate the complex microenvironment of human tissues, limiting their predictive value in drug discovery and development. labmanager.comfrontiersin.org The development of advanced three-dimensional (3D) in vitro systems and organ-on-a-chip technologies offers more physiologically relevant platforms for evaluating the pharmacology and metabolism of compounds like this compound. labmanager.comdergipark.org.trcriver.com
Three-Dimensional (3D) Cell Culture Models:
Spheroids and Organoids: These 3D cell aggregates can better mimic the structure and function of native tissues. dergipark.org.trmdpi.com Liver spheroids and organoids, for example, can be used to study the metabolism of this compound in a more realistic hepatic environment, potentially providing more accurate predictions of in vivo metabolic clearance and drug-drug interactions. labmanager.comdergipark.org.tr These models also allow for the investigation of complex cellular interactions and responses that are not captured in 2D cultures. frontiersin.org
Organ-on-a-Chip Technology:
Microphysiological Systems (MPS): Organ-on-a-chip platforms are microfluidic devices that contain living cells cultured in a way that simulates the architecture and function of human organs. umaryland.edufrontiersin.orgresearchgate.net A "liver-on-a-chip" can be used to study the metabolism of this compound under physiologically relevant flow conditions and with multiple cell types, providing a dynamic view of its biotransformation. phchd.comnih.gov
Multi-Organ-Chips: The integration of multiple organ models on a single chip (e.g., gut-liver-kidney) allows for the investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound in a systemic context. frontiersin.orgnih.gov This technology holds great promise for predicting the compound's pharmacokinetic profile and potential for toxicity in different organs. nih.gov
Table 4: Advanced In Vitro Models for this compound Research
| Model | Description | Advantages for this compound Research |
| Liver Spheroids/Organoids | 3D aggregates of primary hepatocytes or stem cell-derived liver cells. dergipark.org.trmdpi.com | More accurately mimic liver physiology, enabling better prediction of metabolism and hepatotoxicity. labmanager.comdergipark.org.tr |
| Liver-on-a-Chip | Microfluidic device with cultured liver cells under perfusion. phchd.comnih.gov | Allows for dynamic studies of metabolism and drug interactions in a controlled microenvironment. phchd.comemulatebio.com |
| Multi-Organ-Chip | Interconnected microfluidic chambers with different organ models. frontiersin.orgnih.gov | Enables systemic investigation of ADME properties and potential for inter-organ toxicity. nih.gov |
The adoption of these novel in vitro systems is expected to enhance the preclinical evaluation of this compound and other drug candidates. ukri.org By providing more predictive data on human responses, these models can help to de-risk drug development, reduce the reliance on animal testing, and ultimately accelerate the translation of promising compounds into the clinic. dergipark.org.trukri.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
